6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is a boronic acid derivative with a benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole typically involves the reaction of 2,1-benzoxazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple the benzoxazole with a boronic acid or boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry: In organic chemistry, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a versatile reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: This compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique structure allows for the design of molecules that can selectively bind to biological targets and emit fluorescence for imaging purposes.
Medicine: In medicinal chemistry, boronic acids and their derivatives are explored for their therapeutic potential. This compound may be investigated for its ability to inhibit enzymes or bind to receptors involved in disease processes.
Industry: In materials science, this compound can be used to develop advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronic acid derivative used in similar cross-coupling reactions.
Benzoxazole derivatives: Other benzoxazole compounds with different substituents and functional groups.
Uniqueness: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is unique due to its specific combination of the boronic acid group and the benzoxazole core
Properties
CAS No. |
2259877-35-3 |
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Molecular Formula |
C13H16BNO3 |
Molecular Weight |
245.08 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-16-15-11(9)7-10/h5-8H,1-4H3 |
InChI Key |
MHGJPOWYLYOOIG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NOC=C3C=C2 |
Purity |
95 |
Origin of Product |
United States |
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